molecular formula C15H23NO2 B3096352 N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide CAS No. 1280520-91-3

N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide

Cat. No.: B3096352
CAS No.: 1280520-91-3
M. Wt: 249.35 g/mol
InChI Key: INBVDWVAPFBTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide is a tertiary amide characterized by a hydroxy-substituted phenylethylamine moiety and a branched butanamide chain. Its structure includes:

  • A central butanamide backbone with a 3-dimethyl substitution, enhancing steric bulk and lipophilicity.
  • An N-substituted 2-hydroxy-1-methyl-2-phenylethyl group, introducing hydrogen-bonding capacity via the hydroxyl group and aromatic interactions via the phenyl ring.
  • A tertiary amide bond, which influences stability and metabolic resistance compared to primary or secondary amides.

Properties

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)-N,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11(2)10-14(17)16(4)12(3)15(18)13-8-6-5-7-9-13/h5-9,11-12,15,18H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBVDWVAPFBTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N(C)C(C)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide typically involves the reaction of 2-hydroxy-1-methyl-2-phenylethylamine with 3-dimethylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial production also focuses on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenylethyl group play crucial roles in its activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Key Substituents Functional Groups Present Reference
N-(2-Hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide 3-dimethylbutanamide, 2-hydroxy-1-methyl-2-phenylethyl Tertiary amide, hydroxyl, phenyl Target
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-methylbenzamide, 2-hydroxy-1,1-dimethylethyl Secondary amide, hydroxyl, methyl
N-[(R/S)-1-(2,4-Dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide () 2-cyano, 3,3-dimethylbutanamide, 2,4-dichlorophenyl Tertiary amide, cyano, dichlorophenyl
3-Methyl-N-(2,2,2-trichloro-1-thioureidoethyl)butanamide () 3-methylbutanamide, trichloroethyl, thioureido Tertiary amide, thiourea, trichloro

Key Observations :

  • Lipophilicity : The target compound’s phenyl group and branched alkyl chain likely increase lipophilicity compared to the benzamide in , which has a planar aromatic ring but fewer alkyl substitutions .
  • Hydrogen Bonding: The hydroxyl group in the target compound and enables hydrogen bonding, contrasting with the cyano () and thioureido () groups, which prioritize dipole-dipole or metal-coordination interactions .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Physical Property Comparisons

Compound NMR Shifts (Key Peaks) IR Stretches (cm⁻¹) Melting Point/Stability Reference
Target Compound δ ~1.0–1.2 (CH3), δ ~3.2–3.5 (N–CH3), δ ~4.9 (OH) 3300–3500 (OH), 1640 (C=O) Likely crystalline (cf. )
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide δ ~1.3 (C(CH3)2), δ ~7.2–7.4 (aromatic H) 3250 (OH), 1655 (C=O) Crystalline (X-ray confirmed)
N-[(R/S)-1-(2,4-Dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide δ ~2.1 (CN), δ ~4.5 (CHCl2) 2250 (CN), 1680 (C=O) High metabolic stability

Key Observations :

  • NMR : The target compound’s hydroxyl proton (δ ~4.9) and methyl groups align with analogs in , which show similar shifts for hydroxy and N-methyl groups .
  • IR: The absence of a cyano stretch (2250 cm⁻¹, ) distinguishes the target compound from halogenated analogs .

Key Observations :

  • Metabolism : The target compound’s hydroxyl group may lead to Phase II conjugation (e.g., glucuronidation), whereas ’s dichlorophenyl group undergoes oxidative dechlorination .
  • Toxicity : Thioureido and trichloro groups () are associated with higher toxicity risks compared to the target compound’s hydroxyl and phenyl groups .

Q & A

Q. Q1. What are the key synthetic routes for N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step amide bond formation. For example:

Intermediate preparation : React 2-hydroxy-1-methyl-2-phenylethylamine with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the N-methyl group.

Acylation : Treat the intermediate with 3-methylbutanoyl chloride in the presence of a coupling agent (e.g., DCC or HATU) to form the amide bond .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. Optimization Tips :

  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
  • Catalyst selection : HATU improves coupling efficiency compared to DCC, reducing reaction time .
  • Yield data : Typical yields range from 60–75%, with purity >95% confirmed by HPLC .

Q. Q2. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Confirm stereochemistry (e.g., hydroxy group coupling patterns) and methyl group integration .
    • 13C NMR : Verify carbonyl resonance (~170 ppm) and quaternary carbons in the phenyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C14H21NO2 requires m/z 235.1572) .
  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) if stereoisomers are present .

Q. Q3. What preliminary biological assays are recommended to explore its bioactivity?

Methodological Answer:

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC50 calculations).
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • ADME profiling : Assess metabolic stability using liver microsomes (human/rat) and Caco-2 permeability assays .

Advanced Research Questions

Q. Q4. How can enantiomeric purity be determined, and what methods resolve chiral conflicts in its synthesis?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using single crystals grown via slow evaporation (e.g., CH2Cl2/hexane) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra to validate chirality .
  • Case Study : A related compound, [1S(R),2S]-N-(2-hydroxy-1-methyl-2-phenylethyl)-N,2-dimethylbenzenepropionamide, showed 99% enantiomeric excess (ee) using Chiralpak IA with ethanol/hexane (20:80) .

Q. Q5. What computational strategies can predict its binding affinity to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases from PDB: 3NY7) to identify binding poses.
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore modeling : Map hydrogen bond acceptors (amide carbonyl) and hydrophobic regions (phenyl group) using Schrödinger .

Q. Q6. How do structural modifications (e.g., substituent variations) impact its physicochemical properties?

Methodological Answer:

  • LogP optimization : Replace the phenyl group with fluorinated analogs to enhance lipophilicity (clogP increases from 2.1 to 3.5) .
  • Solubility testing : Compare aqueous solubility of derivatives (e.g., PEGylated vs. methylated analogs) via shake-flask method .
  • Case Study : N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-phenylbutanamide showed improved solubility (2.8 mg/mL) vs. parent compound (0.5 mg/mL) due to polar furan .

Q. Q7. What mechanistic insights explain contradictory bioactivity data across studies?

Methodological Answer:

  • Target selectivity profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects .
  • Metabolite analysis : Identify active metabolites via LC-MS/MS in hepatocyte incubations .
  • Example : A bromophenyl analog exhibited conflicting cytotoxicity due to differential metabolism in CYP3A4-rich vs. CYP2D6-rich models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.